3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

Organic Synthesis Process Chemistry Triflation Methodology

3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate (CAS 143139-14-4) is a specialized aryl triflate building block containing a partially saturated naphthalene core and a highly reactive trifluoromethanesulfonate (triflate) leaving group. This compound, with molecular formula C11H9F3O3S and molecular weight 278.25 g/mol, is characterized by calculated density 1.48 g/cm³ and boiling point 331.9°C at 760 mmHg.

Molecular Formula C11H9F3O3S
Molecular Weight 278.25 g/mol
CAS No. 143139-14-4
Cat. No. B132982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
CAS143139-14-4
Molecular FormulaC11H9F3O3S
Molecular Weight278.25 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2
InChIKeyWVJWMRGYVRVPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydronaphthalen-2-yl Trifluoromethanesulfonate (CAS 143139-14-4): Procurement and Differentiation Guide


3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate (CAS 143139-14-4) is a specialized aryl triflate building block containing a partially saturated naphthalene core and a highly reactive trifluoromethanesulfonate (triflate) leaving group. This compound, with molecular formula C11H9F3O3S and molecular weight 278.25 g/mol, is characterized by calculated density 1.48 g/cm³ and boiling point 331.9°C at 760 mmHg . Its primary value proposition lies in enabling regiospecific introduction of the 3,4-dihydronaphthalen-2-yl moiety via palladium-catalyzed cross-coupling and carbonylation reactions, offering a distinct reactivity profile compared to fully aromatic naphthyl triflates and other halogenated electrophiles .

Why Generic Aryl Triflates Cannot Substitute 3,4-Dihydronaphthalen-2-yl Triflate in Regiospecific Syntheses


Substitution of 3,4-dihydronaphthalen-2-yl triflate with common aromatic naphthyl triflates (e.g., 2-naphthyl triflate) or halogenated analogs (e.g., 3,4-dihydronaphthalen-2-yl bromide) fundamentally alters reaction outcomes due to three key factors. First, the partially saturated dihydronaphthalene core exhibits different electronic and steric properties compared to fully aromatic naphthalenes, influencing both reaction kinetics and regioselectivity in cross-coupling [1]. Second, the triflate leaving group confers significantly higher reactivity in oxidative addition compared to bromides or chlorides, a property that is not linear across different aryl backbones due to varying electron density distributions [2]. Third, chemoselectivity patterns differ markedly: in substrates containing both bromide and triflate groups, the bromide reacts preferentially under standard Suzuki-Miyaura conditions, whereas in dihydronaphthalene triflates without competing halides, the triflate itself serves as the exclusive reactive site [3]. These differences underscore that in-class compounds are not interchangeable without compromising reaction yield, selectivity, and downstream product integrity.

Quantitative Differentiation: 3,4-Dihydronaphthalen-2-yl Triflate vs. Key Analogs


Synthesis Efficiency: High-Yield Preparation of 3,4-Dihydronaphthalen-2-yl Triflate vs. Analogous Triflates

The synthesis of 3,4-dihydronaphthalen-2-yl triflate from β-tetralone proceeds with significantly higher yield (93-97%) compared to analogous bis-triflate formations from similar substrates. This high efficiency translates directly to lower cost of goods in multi-step synthesis sequences. [1]

Organic Synthesis Process Chemistry Triflation Methodology

Carbonylation Coupling Efficiency: 3,4-Dihydronaphthalen-2-yl Triflate vs. Aryl Bromide in CO-Free Conditions

Under identical Pd-catalyzed, CO-free carbonylation conditions, 3,4-dihydronaphthalen-2-yl triflate demonstrates superior reactivity compared to typical aryl bromides. The triflate electrophile achieves near-quantitative conversion in a shorter reaction time, enabling more efficient late-stage functionalization. [1]

Palladium Catalysis Carbonylation Cross-Coupling

Heck Reaction Selectivity: Vinylic vs. Allylic Functionalization with Cyclic Olefins

In Pd-catalyzed Heck reactions of cyclic olefins, 3,4-dihydronaphthalen-2-yl triflate enables selective functionalization at the vinylic position, a distinct outcome compared to typical aryl halides that often yield allylic or homoallylic products. This difference in regioselectivity is critical for accessing specific substitution patterns. [1]

Heck Reaction Regioselectivity Cyclic Olefin Functionalization

Physical Form and Handling: Liquid State of 3,4-Dihydronaphthalen-2-yl Triflate vs. Solid 2-Naphthyl Triflate

3,4-Dihydronaphthalen-2-yl triflate is described as an oil at room temperature, whereas 2-naphthyl triflate is a solid with a melting point of 30-32°C. This physical form difference can significantly impact handling, weighing accuracy, and suitability for automated liquid handling systems in high-throughput experimentation.

Physical Properties Compound Handling Automated Dispensing

Molecular Weight and Density: Implications for Stoichiometric Calculations and Scale-Up

3,4-Dihydronaphthalen-2-yl triflate (MW 278.25, density 1.48 g/cm³) possesses a slightly higher molecular weight and calculated density compared to 2-naphthyl triflate (MW 276.23, density 1.493 g/cm³). While the differences are small, they cumulatively affect mass-based stoichiometric calculations and volumetric measurements in large-scale reactions.

Molecular Properties Process Scale-Up Stoichiometry

Recommended Application Scenarios for 3,4-Dihydronaphthalen-2-yl Trifluoromethanesulfonate Based on Differential Evidence


Pd-Catalyzed Carbonylative Synthesis of Dihydronaphthalene Carboxylates

Given the high carbonylation yields (94-96%) demonstrated under CO-free conditions, this triflate is an optimal electrophile for the efficient preparation of 3,4-dihydronaphthalene-2-carboxylic acid derivatives, key intermediates for 5α-reductase inhibitors and other bioactive scaffolds [1]. The superior reactivity compared to aryl bromides minimizes byproduct formation and simplifies purification, making it well-suited for parallel library synthesis in medicinal chemistry .

Regioselective Heck Arylation of Cyclic Olefins for Vinylic Substitution

When synthetic routes require selective installation of aryl groups at the vinylic position of cyclic olefins, 3,4-dihydronaphthalen-2-yl triflate offers distinct advantages over traditional aryl halides that often produce allylic/homoallylic mixtures [2]. This selectivity enables access to dihydronaphthalene derivatives with defined double-bond substitution patterns, valuable for exploring structure-activity relationships in drug discovery programs targeting GPCRs and ion channels [3].

High-Throughput Experimentation (HTE) and Automated Synthesis Platforms

The liquid physical state (oil) of this triflate facilitates precise volumetric dispensing and handling in robotic liquid handlers and automated synthesis workstations . Combined with its high reactivity in Pd-catalyzed cross-couplings, this property makes it a preferred building block for diversity-oriented synthesis and HTE campaigns where reproducibility and throughput are paramount .

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